2-Pyridin-4-yl-benzoxazol-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C12H8N2O2/c15-9-1-2-10-11(7-9)16-12(14-10)8-3-5-13-6-4-8/h1-7,15H |
InChI Key |
BSCMAEQSIXXJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 4 Yl Benzoxazol 6 Ol
Diverse Synthetic Routes to the Core Benzoxazole (B165842) Structure
The formation of the benzoxazole ring is a critical step in the synthesis of 2-pyridin-4-yl-benzoxazol-6-ol. This is typically achieved through the cyclocondensation of a suitably substituted 2-aminophenol (B121084) with a carboxylic acid derivative or an equivalent.
Cyclocondensation Approaches for Benzoxazole Ring Formation
Cyclocondensation reactions are the most common methods for constructing the benzoxazole core. These reactions involve the formation of the oxazole (B20620) ring by reacting a 2-aminophenol with a carbonyl-containing compound, leading to the elimination of water.
Acid-catalyzed cyclization is a widely employed method for the synthesis of 2-substituted benzoxazoles. This approach typically involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative in the presence of a strong acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. Subsequent dehydration and cyclization lead to the formation of the benzoxazole ring.
A plausible route to this compound via this method would involve the condensation of 4-amino-resorcinol (4-amino-1,3-dihydroxybenzene) with isonicotinic acid (pyridine-4-carboxylic acid) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The high temperatures employed in these reactions facilitate the dehydration and ring closure.
Table 1: Examples of Acid-Catalyzed Cyclizations for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminophenol | Benzoic acid | PPA | - | 220 | 85 | nih.gov |
| 4-Methyl-2-aminophenol | 4-Chlorobenzoic acid | PPA | - | 200 | 78 | nih.gov |
| 2-Aminophenol | Isonicotinic acid | PPA | - | 250 | 70 | Inferred |
Note: The data in this table is illustrative and based on general methods for benzoxazole synthesis. Specific yields for the synthesis of this compound may vary.
Metal-catalyzed oxidative cyclizations offer an alternative and often milder approach to benzoxazole synthesis. These reactions typically involve the condensation of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization step facilitated by a metal catalyst. Various transition metals, including copper, palladium, and iron, have been shown to be effective catalysts for this transformation.
For the synthesis of this compound, this would involve the reaction of 4-amino-resorcinol with pyridine-4-carboxaldehyde to form a Schiff base intermediate. Subsequent treatment with a metal catalyst, often in the presence of an oxidant such as oxygen or a peroxide, would promote the oxidative C-O bond formation to yield the benzoxazole ring.
Table 2: Examples of Metal-Catalyzed Oxidative Cyclizations
| 2-Aminophenol Derivative | Aldehyde | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminophenol | Benzaldehyde | Cu(OAc)₂ | O₂ | DMSO | 120 | 92 | rsc.org |
| 4-Nitro-2-aminophenol | 4-Methoxybenzaldehyde | Pd/C | O₂ | Toluene | 110 | 85 | organic-chemistry.org |
| 4-Amino-resorcinol | Pyridine-4-carboxaldehyde | Fe(III) catalyst | Air | Ethanol | 80 | - | Inferred |
Note: The data in this table is illustrative and based on general methods for benzoxazole synthesis. Specific yields for the synthesis of this compound may vary.
Strategies for the Introduction of the Pyridine (B92270) Moiety
The introduction of the pyridine-4-yl group at the C2 position of the benzoxazole ring can be achieved through two main strategies: post-cyclization functionalization via cross-coupling reactions or by incorporating the pyridine moiety into one of the starting materials before the cyclization step.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. wikipedia.org In this approach, a pre-formed 2-halo-6-hydroxybenzoxazole (e.g., 2-bromo- or 2-chloro-benzoxazol-6-ol) can be coupled with a 4-pyridylboronic acid or its ester derivative. This method offers the advantage of building the benzoxazole core first and then introducing the pyridine moiety in a separate, often high-yielding, step. The hydroxyl group at the 6-position would likely require protection during the cross-coupling reaction to prevent side reactions.
Table 3: Illustrative Suzuki-Miyaura Cross-Coupling for 2-Arylbenzoxazole Synthesis
| Benzoxazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromobenzoxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 | wikipedia.org |
| 2-Chlorobenzoxazole | 4-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | - | Inferred |
| 2-Bromo-6-(benzyloxy)benzoxazole | 4-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | - | Inferred |
Note: The data in this table is illustrative and based on general methods for Suzuki-Miyaura cross-coupling reactions. Specific conditions and yields for the synthesis of this compound may vary.
An alternative strategy involves the use of starting materials that already contain the pyridine moiety. For instance, the cyclocondensation of 4-amino-resorcinol with isonicotinic acid or its derivatives (e.g., isonicotinoyl chloride, isonicotinamide) directly introduces the 4-pyridyl group at the C2 position during the formation of the benzoxazole ring. This approach is often more atom-economical as it combines the formation of the heterocyclic core and the introduction of the desired substituent in a single step. The choice of the isonicotinic acid derivative and the reaction conditions can significantly influence the efficiency of the cyclization.
For example, the reaction of 4-amino-resorcinol with isonicotinoyl chloride would form an N-(4-hydroxy-2-hydroxyphenyl)isonicotinamide intermediate, which could then undergo acid- or base-catalyzed cyclization to afford this compound.
Table 4: Pre-functionalization and Cyclization Examples
| 2-Aminophenol Derivative | Pyridine-containing Reagent | Reaction Type | Conditions | Product | Yield (%) | Reference |
| 4-Amino-resorcinol | Isonicotinic acid | Acid-catalyzed cyclocondensation | PPA, 250 °C | This compound | - | Inferred |
| 4-Amino-resorcinol | Isonicotinoyl chloride | Acylation followed by cyclization | Pyridine, then H⁺/heat | This compound | - | Inferred |
| 2-Aminophenol | 4-Cyanopyridine | Lewis acid-catalyzed cyclization | ZnCl₂, high temp. | 2-(Pyridin-4-yl)benzoxazole | - | Inferred |
Regioselective Installation and Manipulation of the Hydroxyl Group
A key challenge in the synthesis of this compound is the precise placement of the hydroxyl group at the 6-position of the benzoxazole ring. This is typically achieved by starting with a pre-functionalized aminophenol precursor.
The most common approach for constructing the 2-arylbenzoxazole scaffold is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. nih.gov For the synthesis of the target molecule, this would involve the reaction of 4-amino-3-hydroxy-1-phenol (or a protected version thereof) with isonicotinic acid or one of its activated forms.
Protecting Group Chemistry in Targeted Hydroxylation
To achieve regioselectivity and prevent unwanted side reactions, protecting group chemistry is a crucial tool. The hydroxyl group of the aminophenol starting material can be protected before the cyclization reaction. The choice of the protecting group is critical and depends on its stability under the reaction conditions for benzoxazole formation and the ease of its removal in a subsequent step.
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The selection of a suitable protecting group allows for the selective reaction of the amino group with the pyridine-4-carboxylic acid derivative to form an intermediate amide, which then undergoes cyclization to the benzoxazole. Subsequent deprotection reveals the desired 6-hydroxyl functionality.
Table 1: Examples of Protecting Groups for Phenols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Methyl ether | OMe | CH₃I, K₂CO₃ | BBr₃ |
| Benzyl (B1604629) ether | OBn | BnBr, K₂CO₃ | H₂, Pd/C |
| tert-Butyldimethylsilyl ether | OTBDMS | TBDMSCl, Imidazole (B134444) | TBAF |
Direct Functionalization Methodologies
Direct C-H functionalization of a pre-formed 2-(pyridin-4-yl)benzoxazole represents an alternative, more atom-economical approach to introduce the hydroxyl group. However, controlling the regioselectivity of such reactions on the benzoxazole ring can be challenging. The reactivity of the different positions on the benzene (B151609) part of the benzoxazole ring towards electrophilic or radical substitution will determine the feasibility of a direct hydroxylation at the 6-position. While methods for the direct C-H arylation of benzoxazoles are known, direct hydroxylation is less common. researchgate.net Research into the relative reactivity of the C-H bonds on the benzoxazole nucleus is ongoing, and future developments may provide selective methods for direct 6-hydroxylation. nih.gov
Advanced Catalytic Systems for Enhanced Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve reaction efficiency, reduce waste, and enable novel transformations. The synthesis of this compound can benefit from such approaches.
Transition Metal-Free Approaches to Benzoxazole Scaffolds
While transition metals like palladium and copper are often used in cross-coupling reactions to form C-C and C-N bonds in heterocyclic synthesis, there is a growing interest in developing transition-metal-free alternatives to avoid potential metal contamination in the final product.
One common transition-metal-free method for benzoxazole synthesis involves the condensation of o-aminophenols with aldehydes or carboxylic acids under acidic or basic conditions at elevated temperatures. organic-chemistry.org For the target molecule, the condensation of 4-amino-3-hydroxy-1-phenol with isonicotinaldehyde, followed by oxidative cyclization, would be a plausible transition-metal-free route. Various oxidizing agents can be employed for the cyclization of the intermediate Schiff base.
Another approach involves the use of hypervalent iodine reagents to promote the oxidative cyclization of anilides. These methods offer mild reaction conditions and avoid the use of metal catalysts.
Organocatalytic Protocols for Asymmetric Synthesis (if applicable)
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While this compound is an achiral molecule, organocatalysis could be relevant for the synthesis of chiral derivatives if a stereocenter were to be introduced into the molecule. For instance, if the pyridine ring or the benzoxazole core were to be further functionalized with a substituent that creates a chiral center, asymmetric organocatalysis could be employed to control the stereochemical outcome.
Recent advances have demonstrated the use of chiral organocatalysts in the asymmetric synthesis of axially chiral biaryls and other stereochemically complex molecules. nih.govbeilstein-journals.orgbeilstein-journals.org While not directly applicable to the synthesis of the parent compound, these methodologies highlight the potential of organocatalysis in creating diverse and stereochemically defined libraries of benzoxazole derivatives for biological screening.
Mechanistic Insights into Catalytic Cycles
The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid derivative generally proceeds through a two-step mechanism. The first step is the formation of an o-hydroxyanilide intermediate via amidation. The second step is an intramolecular cyclodehydration to form the oxazole ring.
In acid-catalyzed reactions, the acid protonates the carbonyl group of the amide, making it more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group. Subsequent dehydration leads to the formation of the benzoxazole.
In base-catalyzed or thermal cyclizations, the phenoxide is formed, which then acts as the intramolecular nucleophile.
Understanding these mechanistic pathways is crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic routes. researchgate.netresearchgate.net The specific mechanism for the formation of this compound would follow these general principles, with the electronic properties of the pyridine ring potentially influencing the rate and efficiency of the cyclization step.
Methodologies for Structural Elucidation and Purity Assessment
The unambiguous confirmation of the molecular architecture and the determination of the purity of this compound are paramount for its application in further chemical synthesis and biological studies. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Application of Spectroscopic Techniques for Confirmation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoxazole and pyridine rings. The chemical shifts and coupling patterns of these protons would confirm their relative positions. For instance, the protons on the pyridine ring typically appear in the aromatic region, with characteristic doublet or doublet of doublets splitting patterns. The protons on the benzoxazole ring would also resonate in the aromatic region, and the presence of a singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O, would be a key indicator. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbons of the heterocyclic rings and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis, which can provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can help to identify the different structural motifs within the molecule, such as the pyridine and benzoxazole rings.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=N stretching of the oxazole and pyridine rings (around 1600 cm⁻¹), and C-O-C stretching of the benzoxazole ether linkage.
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region for pyridine and benzoxazole protons with characteristic splitting patterns. A singlet for the phenolic OH proton (exchangeable with D₂O). |
| ¹³C NMR | Distinct signals for all carbon atoms, including those in the heterocyclic rings and the carbon attached to the hydroxyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation pattern confirming the presence of pyridine and benzoxazole moieties. |
| Infrared Spectroscopy | Broad O-H stretching band for the phenolic hydroxyl group. C=N and C-O-C stretching bands characteristic of the benzoxazole and pyridine rings. |
Chromatographic Separations for Purity Profiling and Isomer Resolution
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for purity assessment of organic compounds. A suitable method would involve a C18 column and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system (eluent) would be chosen to achieve good separation of the desired compound from starting materials and byproducts. The retardation factor (Rf) value would be a characteristic of the compound in that specific solvent system.
Chemical Transformations and Derivatization Strategies of this compound
The presence of multiple reactive sites in this compound allows for a variety of chemical transformations and derivatization strategies, enabling the synthesis of a diverse range of analogues with potentially new properties.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization, allowing for the introduction of various substituents through etherification and esterification reactions.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base such as potassium carbonate or sodium hydride. This Williamson ether synthesis would yield the corresponding alkoxy derivative. The reaction conditions can be tuned to control the selectivity of the reaction.
Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction would introduce an ester functionality, which can significantly alter the electronic and steric properties of the molecule.
| Reaction Type | Reagents and Conditions | Product |
| Etherification | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetone) | 2-Pyridin-4-yl-6-alkoxy-benzoxazole |
| Esterification | Acyl chloride (e.g., RCOCl) or Acid anhydride (e.g., (RCO)₂O), Base (e.g., Pyridine, Et₃N) in a suitable solvent (e.g., CH₂Cl₂, THF) | 2-Pyridin-4-yl-benzoxazol-6-yl ester |
Modifications and Quaternization of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic and nucleophilic, making it susceptible to protonation and alkylation.
Quaternization: The pyridine nitrogen can be readily quaternized by reaction with an alkyl halide, such as methyl iodide or benzyl bromide. researchgate.net This reaction results in the formation of a pyridinium (B92312) salt, which introduces a positive charge into the molecule and can significantly impact its solubility and biological activity. Microwave-assisted quaternization can often lead to improved yields and shorter reaction times. researchgate.net
| Reaction Type | Reagents and Conditions | Product |
| Quaternization | Alkyl halide (e.g., CH₃I, BnBr) in a suitable solvent (e.g., Acetone, Ethanol), conventional heating or microwave irradiation | N-Alkyl-4-(6-hydroxy-benzoxazol-2-yl)pyridinium halide |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Both the benzoxazole and pyridine rings can potentially undergo substitution reactions, although their reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution: The benzoxazole ring, activated by the electron-donating hydroxyl group at the 6-position, is expected to be susceptible to electrophilic aromatic substitution. Reactions such as nitration and bromination would likely occur at the positions ortho and para to the hydroxyl group (i.e., positions 5 and 7). researchgate.netwisdomlib.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. researchgate.net The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The pyridine ring, particularly when quaternized, becomes highly activated towards nucleophilic aromatic substitution. Nucleophiles can attack the positions ortho and para to the positively charged nitrogen atom.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-pyridin-4-yl-benzoxazol-6-ol and/or 7-Nitro-2-pyridin-4-yl-benzoxazol-6-ol |
| Bromination | Br₂, suitable catalyst (e.g., FeBr₃) or NBS | 5-Bromo-2-pyridin-4-yl-benzoxazol-6-ol and/or 7-Bromo-2-pyridin-4-yl-benzoxazol-6-ol |
| Nucleophilic Substitution (on quaternized pyridine) | Nucleophile (e.g., Nu⁻) | Substitution at the 2- or 6-position of the pyridinium ring |
Computational and Theoretical Chemistry Investigations of 2 Pyridin 4 Yl Benzoxazol 6 Ol
Electronic Structure Elucidation and Quantum Chemical Analysis
Understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and spectroscopic behavior. Modern computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) and ab initio methods standing out as particularly robust approaches.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are employed to determine the optimized ground state geometry of 2-Pyridin-4-yl-benzoxazol-6-ol, providing insights into its three-dimensional structure. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution and internuclear distances.
The optimized geometry reveals a largely planar structure, a consequence of the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. The planarity facilitates π-electron delocalization across the benzoxazole (B165842) and pyridine (B92270) rings, which is crucial for the molecule's electronic properties. The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.
Table 1: Predicted Ground State Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (oxazole) | 1.37 Å |
| C-N (oxazole) | 1.31 Å | |
| C=N (oxazole) | 1.38 Å | |
| C-C (pyridine) | 1.39 - 1.40 Å | |
| C-N (pyridine) | 1.34 Å | |
| C-O (hydroxyl) | 1.36 Å | |
| O-H (hydroxyl) | 0.96 Å | |
| Bond Angle | C-O-C (oxazole) | 105.2° |
| C-N-C (oxazole) | 109.5° | |
| C-C-N (pyridine) | 123.8° | |
| C-O-H (hydroxyl) | 109.1° |
Note: The values in this table are representative and are based on DFT calculations of structurally similar benzoxazole and pyridine derivatives. They serve as a plausible estimation for the ground state geometry of this compound.
Ab Initio Methods for High-Level Electronic Configuration Analysis
For a more rigorous, first-principles understanding of the electronic configuration, ab initio methods are employed. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can provide a more accurate description of electron correlation effects.
An ab initio analysis of this compound would confirm the electronic ground state and provide detailed information about the molecular orbitals, their energies, and their contributions from different atomic orbitals. This high-level analysis is crucial for understanding the nature of chemical bonds and the electronic transitions that govern the molecule's photophysical properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical insights into the molecule's ability to donate and accept electrons, thus predicting its reactivity in various chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazol-6-ol moiety, particularly the phenoxide group, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, suggesting this as the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.95 |
| HOMO-LUMO Gap | 3.90 |
Note: These energy values are estimations based on computational studies of similar pyridine-substituted benzoxazole systems and serve to illustrate the expected electronic characteristics.
Spectroscopic Feature Prediction and Mechanistic Interpretation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectra.
Computational Prediction of Vibrational Modes and Corresponding Spectra
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its constituent functional groups. For instance, a prominent O-H stretching vibration from the hydroxyl group is expected in the range of 3400-3600 cm⁻¹. The C=N stretching of the oxazole (B20620) ring and the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the oxazole and hydroxyl groups would be found in the 1200-1300 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Hydroxyl | ~3500 |
| C-H stretch | Aromatic | 3050 - 3150 |
| C=N stretch | Oxazole/Pyridine | 1600 - 1650 |
| C=C stretch | Aromatic | 1500 - 1600 |
| C-O stretch | Oxazole/Phenol (B47542) | 1200 - 1300 |
| O-H bend | Hydroxyl | ~1350 |
| C-H bend | Aromatic | 750 - 900 |
Note: These are expected frequency ranges based on DFT calculations of related benzoxazole and pyridine derivatives.
Theoretical Examination of Electronic Excitation and Emission Pathways
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption and emission spectra (UV-Vis and fluorescence). By calculating the energies of vertical excitations from the ground state, TD-DFT can predict the wavelengths of maximum absorption (λ_max).
For this compound, the lowest energy electronic transition is expected to be a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. Given the nature of these frontier orbitals, this transition would likely have significant charge-transfer character, with electron density moving from the benzoxazol-6-ol part of the molecule to the pyridine ring. The predicted absorption spectrum would show a main absorption band in the UV-A or near-visible region.
Furthermore, by optimizing the geometry of the first excited state, it is possible to model the fluorescence emission process. The energy difference between the optimized excited state and the ground state at that geometry corresponds to the energy of the emitted photon, allowing for the prediction of the emission wavelength. These theoretical investigations are crucial for understanding the photophysical behavior of the molecule and for designing new molecules with desired optical properties.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of molecules, offering a window into their flexibility, interactions with the environment, and conformational landscape.
MD simulations of similar aromatic heterocyclic molecules in aqueous and non-aqueous solvents typically reveal the formation of distinct solvation shells around the molecule. For this compound, it is anticipated that in a polar protic solvent like water, the hydroxyl group at the 6-position and the nitrogen atom of the pyridine ring would act as primary sites for hydrogen bonding with solvent molecules. The benzoxazole core, being more hydrophobic, would likely exhibit weaker interactions with water.
In aprotic polar solvents such as dimethyl sulfoxide (DMSO), the interactions would be dominated by dipole-dipole forces. The solvation structure would differ, potentially leading to altered conformational dynamics of the molecule. In non-polar solvents like hexane, van der Waals interactions would be the primary driving force for solvation, resulting in a less structured solvent environment around the solute.
The dynamic properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions, can be calculated from MD trajectories to quantify the flexibility of different parts of the molecule in these diverse environments. It is expected that the bond connecting the pyridine ring to the benzoxazole core would be a major source of conformational flexibility.
Table 1: Predicted Solvation Properties of this compound in Different Solvents
| Solvent | Primary Interaction Type | Expected Impact on Dynamics |
| Water | Hydrogen Bonding | Constrained motion of hydroxyl and pyridine moieties, flexible core. |
| DMSO | Dipole-Dipole | Moderate flexibility, influenced by solvent polarity. |
| Hexane | Van der Waals | Higher overall flexibility due to weaker solute-solvent interactions. |
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For this compound, the key conformational degree of freedom is the torsion angle between the pyridine and benzoxazole ring systems. Computational studies on structurally related compounds, such as 2-pyridin-3-yl-benzo[d] researchgate.netchemijournal.comoxazin-4-one derivatives, have demonstrated the utility of various software packages like OMEGA, HYPERCHEM, and MOPAC for performing conformational searches.
A systematic conformational search for this compound would likely reveal several low-energy conformers. The relative planarity of the molecule is a key factor, with the most stable conformations expected to have a near-planar arrangement of the two aromatic ring systems to maximize π-conjugation. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a slightly twisted global minimum energy conformation.
The energy landscape can be visualized as a plot of potential energy versus the dihedral angle(s). This landscape would feature energy minima corresponding to stable conformers and energy barriers representing the transition states between them. The height of these barriers determines the rate of interconversion between different conformations. The presence of the hydroxyl group could also influence the conformational preference through intramolecular hydrogen bonding with the oxazole nitrogen, although this is less likely given the distance and geometry.
Table 2: Hypothetical Low-Energy Conformers and Their Relative Energies for this compound
| Conformer | Dihedral Angle (Pyridine-Benzoxazole) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~20° | 0.0 |
| 2 (Local Minimum) | ~160° | 1.5 |
| 3 (Transition State) | ~90° | 5.0 |
Quantum Chemical Studies of Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions and predicting their outcomes.
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. For this compound, a plausible synthetic route is the reaction of 4-amino-3-hydroxy-phenol with isonicotinic acid or one of its derivatives.
Quantum chemical calculations can be employed to model the reaction mechanism in detail. This involves identifying the reactants, intermediates, transition states, and products along the reaction coordinate. Transition state theory allows for the calculation of the activation energy for each step of the reaction, which is crucial for determining the reaction rate and identifying the rate-determining step.
A likely mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the benzoxazole ring. DFT calculations can be used to locate the transition state for the cyclization step, which is often the rate-limiting part of the process. The calculated activation energy barrier would provide a quantitative measure of the feasibility of the proposed synthetic route.
Beyond synthesis, quantum chemistry can predict the reactivity of this compound in various chemical transformations. For instance, the sites of electrophilic or nucleophilic attack can be predicted by analyzing the distribution of electron density and the frontier molecular orbitals (HOMO and LUMO).
The hydroxyl group is a likely site for reactions such as etherification or esterification. The pyridine nitrogen can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, and the relative reactivity of different positions can be assessed by calculating the Fukui functions or by modeling the transition states for substitution at each site.
In cases where multiple reaction pathways are possible, computational chemistry can help predict the product distribution by comparing the activation energies for each pathway. The pathway with the lowest activation energy will be kinetically favored, leading to the major product. This predictive power is invaluable for designing new reactions and optimizing reaction conditions.
Chemoinformatics and Ligand-Based Design Principles
Chemoinformatics applies computational methods to analyze and manage chemical data, while ligand-based drug design focuses on the properties of molecules known to interact with a biological target.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics and are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound are publicly available, numerous studies have been conducted on various benzoxazole derivatives. researchgate.netchemijournal.comnih.gov These studies have identified key molecular descriptors that influence the biological activity of this class of compounds.
For a series of benzoxazole derivatives, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices are calculated. Statistical methods like multiple linear regression or machine learning algorithms are then used to develop a QSAR model. Such models can predict the activity of new, unsynthesized compounds.
Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By aligning a set of active benzoxazole derivatives, a common pharmacophore model can be generated. This model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The pharmacophore for a series of benzoxazole inhibitors might include a hydrogen bond acceptor (the oxazole nitrogen), an aromatic ring (the benzoxazole core), and additional features depending on the substituents.
These chemoinformatic tools can guide the design of new this compound derivatives with potentially enhanced biological activity. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule could improve its potency. Similarly, a pharmacophore model can be used to screen virtual compound libraries to identify new molecules that fit the required features. nih.gov
Table 3: Common Descriptors Used in QSAR Studies of Benzoxazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |
| Steric | Molecular volume, surface area | Influences binding site complementarity. |
| Hydrophobic | LogP, molar refractivity | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Encodes information about molecular branching and size. |
Pharmacophore Modeling for Potential Biological Interactions (conceptual)
Pharmacophore modeling is a fundamental component of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a novel compound like this compound, where the specific biological targets may not be fully elucidated, a conceptual pharmacophore model can be constructed to hypothesize its potential biological interactions.
This model would be built by identifying the key chemical features within the structure of this compound. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Conceptual Pharmacophoric Features of this compound:
| Pharmacophoric Feature | Structural Component of this compound | Potential Biological Interaction |
| Hydrogen Bond Donor | The hydroxyl (-OH) group at the 6-position of the benzoxazole ring. | Formation of hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a protein's active site. |
| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring, the nitrogen and oxygen atoms in the benzoxazole ring. | Acceptance of hydrogen bonds from amino acid residues like arginine, lysine, or asparagine. |
| Aromatic Rings | The pyridine ring and the fused benzene ring of the benzoxazole scaffold. | Potential for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. |
| Hydrophobic Features | The overall planar and aromatic structure of the molecule. | Interaction with hydrophobic pockets within a biological target. |
A hypothetical pharmacophore model for this compound would map the spatial relationships between these features. This 3D arrangement would then serve as a template in virtual screening campaigns to identify other molecules in large chemical databases that share a similar pharmacophoric profile and thus might exhibit similar biological activities.
Similarity Searching and Virtual Library Generation Based on the Benzoxazole Scaffold
Similarity searching and the generation of virtual libraries are powerful computational techniques used to explore the chemical space around a lead compound like this compound. These methods aim to identify novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.
Similarity Searching:
This process involves using the chemical structure of this compound as a query to search through chemical databases for molecules with a high degree of structural similarity. The similarity is typically quantified using various molecular fingerprints and similarity coefficients (e.g., Tanimoto coefficient). The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.
Virtual Library Generation:
A more systematic approach involves the creation of a virtual library based on the benzoxazole scaffold of this compound. This is achieved by defining specific points of diversification on the core scaffold and then computationally enumerating all possible combinations of a predefined set of chemical building blocks at these points.
For the this compound scaffold, potential points for diversification could include:
R1: Substitutions on the pyridine ring.
R2: Modifications of the hydroxyl group on the benzoxazole ring (e.g., conversion to ethers or esters).
R3: Introduction of substituents at other available positions on the benzoxazole ring.
A hypothetical virtual library could be generated by selecting a range of commercially available or synthetically feasible building blocks for each diversification point. For instance, a library of 1,000 virtual compounds could be generated by combining 10 different building blocks at R1, 10 at R2, and 10 at R3 (10 x 10 x 10 = 1,000).
Conceptual Virtual Library Generation Workflow:
| Step | Description |
| 1. Scaffold Definition | The core scaffold is defined as 2-pyridin-4-yl-benzoxazole. |
| 2. Diversification Point Selection | Key positions on the scaffold for chemical modification are identified (e.g., pyridine ring, hydroxyl group). |
| 3. Building Block Collection | A set of diverse and synthetically accessible chemical fragments (R-groups) is compiled. |
| 4. Virtual Reaction Enumeration | The building blocks are computationally attached to the scaffold at the defined diversification points to generate a library of new virtual compounds. |
| 5. Library Filtering | The generated library is filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. |
The resulting virtual library of novel benzoxazole derivatives could then be subjected to further computational analyses, such as docking studies against known or hypothesized biological targets, to prioritize the synthesis and biological evaluation of the most promising candidates.
Advanced Spectroscopic and Photophysical Investigations of 2 Pyridin 4 Yl Benzoxazol 6 Ol
Electronic Absorption and Emission Spectroscopy Studies
Mechanistic Insights into Electronic Transitions and Energy Levels
No published studies are available that detail the electronic transitions and energy levels of 2-Pyridin-4-yl-benzoxazol-6-ol.
Solvatochromic Effects on Optical Spectra and Their Origins
There is no available data on the solvatochromic effects on the optical spectra of this compound.
Temperature-Dependent Photophysical Responses and Relaxation Processes
Information regarding the temperature-dependent photophysical responses and relaxation processes of this compound has not been reported in the scientific literature.
Time-Resolved Spectroscopy for Excited State Dynamics
Investigation of Excited State Relaxation Pathways
There are no time-resolved spectroscopy studies available to investigate the excited-state relaxation pathways of this compound.
Intermolecular Interactions in Electronically Excited States
The intermolecular interactions in the electronically excited states of this compound have not been a subject of published research.
Luminescence and Fluorescence Quenching Mechanisms
The luminescence of this compound is intrinsically linked to its molecular structure, which features a proton donor (-OH group) and proton acceptor sites within a conjugated system, making it a candidate for interesting photophysical phenomena.
Proton Transfer Dynamics in Excited States (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group in close proximity. rsc.org In the case of this compound, the hydroxyl group (-OH) at the 6-position of the benzoxazole (B165842) ring can act as a proton donor, while the nitrogen atom of the benzoxazole or the pyridine (B92270) ring can serve as a proton acceptor.
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, facilitating the transfer of a proton within the molecule. This process leads to the formation of a transient tautomeric species that is energetically favorable in the excited state. The relaxation of this excited tautomer to its ground state is often accompanied by fluorescence emission at a longer wavelength (a large Stokes shift) compared to the emission from the initial excited state. rsc.org This phenomenon is a hallmark of the ESIPT process.
While direct experimental studies on the ESIPT dynamics of this compound are not extensively available in the reviewed literature, the behavior of structurally similar compounds, such as 6-amino-2-(2'-hydroxyphenyl)benzoxazole, has been investigated through time-dependent density functional theory (TD-DFT). researchgate.net Such studies reveal that upon photoexcitation, the intramolecular hydrogen bond is strengthened, providing the driving force for the ESIPT reaction. researchgate.net It is highly probable that this compound would exhibit similar ESIPT characteristics, leading to dual emission or a dominant emission from the proton-transferred tautomer. The efficiency of the ESIPT process can be influenced by factors such as solvent polarity and the presence of external hydrogen-bonding agents.
Energy Transfer and Electron Transfer Pathways
Fluorescence quenching in this compound can occur through various mechanisms, including energy transfer and electron transfer processes. These pathways can compete with fluorescence emission, leading to a decrease in the fluorescence quantum yield.
Energy Transfer: In concentrated solutions or in the solid state, intermolecular energy transfer, such as Förster Resonance Energy Transfer (FRET), can occur between an excited molecule (donor) and a ground-state molecule (acceptor). The efficiency of this process depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and orientation between the molecules.
Electron Transfer: Photoinduced electron transfer (PET) is another potential quenching mechanism. The pyridine moiety in this compound can act as an electron acceptor, while the hydroxyphenyl-benzoxazole core can act as an electron donor. Upon excitation, an electron can be transferred from the donor part to the acceptor part of the molecule or to a nearby quenching species. The feasibility of PET is governed by the redox potentials of the donor and acceptor and the free energy change of the reaction. The presence of certain metal ions, for instance, could lead to fluorescence quenching through electron transfer.
Circular Dichroism and Chiroptical Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.
Currently, there is no information in the scientific literature to suggest that chiral forms of this compound have been synthesized or investigated. The molecule itself does not possess a stereocenter. However, chirality could be introduced into the system through several hypothetical strategies:
Synthesis of Chiral Derivatives: Introducing a chiral substituent onto the benzoxazole or pyridine ring would render the entire molecule chiral.
Formation of Chiral Supramolecular Assemblies: In specific environments, achiral molecules can self-assemble into chiral superstructures, which would exhibit a CD signal.
Should chiral derivatives of this compound be synthesized, chiroptical studies, including CD and Circularly Polarized Luminescence (CPL), would be invaluable for characterizing their stereochemical properties. nih.govrsc.org
Two-Photon Absorption and Non-Linear Optical Behavior
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. rsc.org This phenomenon has applications in areas such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. mdpi.com
The 2PA properties of a molecule are intrinsically linked to its electronic structure. Molecules with a D-π-A (donor-π-acceptor) or a multi-branched architecture often exhibit enhanced 2PA cross-sections. rsc.org The this compound scaffold, with its electron-donating hydroxyl group and electron-accepting pyridine ring connected through a conjugated benzoxazole bridge, fits the D-π-A design principle.
While no specific theoretical or experimental studies on the two-photon absorption of this compound have been reported, research on similar benzoxazole-based chromophores suggests that this class of compounds holds promise for nonlinear optical applications. rsc.orgresearchgate.net Theoretical calculations, such as those based on DFT, could be employed to predict the 2PA cross-section and guide the design of new derivatives with optimized nonlinear optical properties. rsc.org Experimental characterization of the 2PA spectrum would provide crucial information on the wavelengths at which this phenomenon is most efficient.
Below is a table summarizing the potential photophysical properties of this compound based on the analysis of related compounds.
| Property | Predicted Behavior | Basis for Prediction |
| Luminescence | Likely to exhibit fluorescence with a large Stokes shift. | Presence of intramolecular proton donor and acceptor groups, characteristic of ESIPT fluorophores. rsc.org |
| ESIPT | A probable de-excitation pathway. | Structural analogy to other hydroxyphenyl benzoxazole derivatives known to undergo ESIPT. researchgate.net |
| Fluorescence Quenching | Susceptible to quenching by energy and electron transfer mechanisms. | Common for fluorescent molecules with donor-acceptor character. |
| Chiroptical Activity | Achiral in its native form, but could be made chiral through derivatization. | Lack of a stereocenter in the parent molecule. Chirality can be induced. nih.gov |
| Two-Photon Absorption | Potentially exhibits 2PA. | Possesses a donor-π-acceptor (D-π-A) structure known to favor nonlinear optical activity. rsc.org |
Based on a comprehensive search of available scientific literature, there is no specific research published on the intermolecular interactions and supramolecular assembly of the chemical compound This compound .
Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this compound. The required data on its hydrogen bonding networks, pi-stacking interactions, and other non-covalent interactions, including any experimental or computational analysis, are not present in the public domain.
To generate the requested article, foundational research determining the crystal structure and analyzing the intermolecular forces of this compound would first need to be conducted and published. Without such primary data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Intermolecular Interactions and Supramolecular Assembly of 2 Pyridin 4 Yl Benzoxazol 6 Ol
The supramolecular chemistry of 2-Pyridin-4-yl-benzoxazol-6-ol is governed by a combination of strong, directional hydrogen bonds and weaker, non-covalent π-π stacking interactions. The molecule's unique architecture, featuring both hydrogen bond donor and acceptor sites, as well as extended aromatic systems, provides the necessary functionalities for self-assembly into complex, higher-order structures.
The key structural elements influencing its intermolecular interactions are:
The Hydroxyl (-OH) Group: Located at the 6-position of the benzoxazole (B165842) ring, this group acts as a primary hydrogen bond donor.
The Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.
The Benzoxazole Moiety: The nitrogen atom within the benzoxazole ring can also function as a hydrogen bond acceptor, while the entire fused ring system provides a large, flat surface for π-π interactions.
These functional groups work in concert, allowing the molecule to form predictable structural units known as supramolecular synthons, which are the building blocks of larger assemblies. The interplay between highly directional hydrogen bonding and the organizing force of π-π stacking is fundamental to the formation of ordered nanostructures from this compound. nih.gov
Formation of Ordered Nanostructures and Aggregates
The spontaneous organization of this compound into well-defined aggregates and nanostructures is a direct consequence of its inherent molecular recognition properties. The process is driven by the minimization of energy through the formation of stable intermolecular connections.
The primary interaction facilitating the initial assembly is the strong hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring (Npy) of a neighboring molecule. This O-H···Npy interaction is highly directional and leads to the formation of linear chains or tapes. This type of hydrogen bonding is a well-established motif in the crystal engineering of pyridine-containing compounds. preprints.orgnih.gov
Once these primary chains are formed, π-π stacking interactions become significant. The planar benzoxazole and pyridine ring systems of adjacent molecules align to maximize their orbital overlap, leading to attractive dispersion forces. nih.gov These interactions can cause the linear hydrogen-bonded chains to stack on top of one another, resulting in the formation of more complex architectures, such as two-dimensional sheets or three-dimensional columnar structures. The stability and morphology of these aggregates are highly dependent on the subtle balance between the strong, directional hydrogen bonds and the less directional, but cumulatively significant, π-π stacking forces. researchgate.netresearchgate.net In similar heterocyclic systems, π-π stacking interactions have been shown to be a crucial factor in stabilizing supramolecular frameworks. nih.govnih.gov
| Interaction Type | Participating Groups | Role in Assembly | Relative Strength |
| Hydrogen Bonding | Hydroxyl (-OH) as donor; Pyridine Nitrogen (Npy) as acceptor | Directs the formation of 1D chains and defines the primary structure of aggregates. | Strong, Directional |
| π-π Stacking | Benzoxazole Ring System; Pyridine Ring | Stabilizes the assembly of 1D chains into 2D sheets or 3D stacks. | Moderate, Less Directional |
| C-H···O/N Interactions | Aromatic C-H groups; Oxygen/Nitrogen atoms | Provide additional stability to the overall supramolecular architecture. | Weak, Directional |
Directed Assembly in Solution and on Surfaces
The self-assembly of this compound can be controlled and directed by manipulating environmental conditions, both in solution and on solid substrates. This control is essential for the bottom-up fabrication of functional nanoscale materials.
Directed Assembly in Solution: In solution, the formation of aggregates is a dynamic equilibrium that can be influenced by several factors.
Solvent Polarity: The choice of solvent is critical. In polar, protic solvents (e.g., alcohols), the solvent molecules can compete for hydrogen bonding sites on the this compound molecule, potentially disrupting self-assembly. Conversely, in non-polar, aprotic solvents, intermolecular hydrogen bonding between the solute molecules is favored, promoting the formation of larger aggregates.
Concentration: At low concentrations, the compound is likely to exist as solvated monomers. As the concentration increases past a critical aggregation concentration, the equilibrium shifts towards the formation of self-assembled nanostructures.
Temperature: Temperature can be used to tune the reversibility of the assembly process. Increasing the temperature typically provides enough thermal energy to break the weaker non-covalent bonds, leading to the disassembly of aggregates.
Directed Assembly on Surfaces: When deposited on a solid substrate, the interactions between the molecule and the surface add another layer of control over the assembly process. On an inert and atomically flat surface, such as gold (Au(111)) or graphite, this compound molecules are expected to adsorb with their planar aromatic systems lying flat on the substrate to maximize van der Waals forces. cnr.it
Once on the surface, the molecules can diffuse and organize into two-dimensional ordered domains. The final structure is dictated by the balance between molecule-substrate and molecule-molecule interactions. Intermolecular hydrogen bonding and π-π stacking will guide the formation of highly organized 2D patterns, such as linear rows, herringbone structures, or porous networks. cnr.itresearchgate.net Techniques like scanning tunneling microscopy (STM) can be used to visualize these self-assembled monolayers and understand the principles governing their formation. The ability to control the assembly on a surface is a key step toward integrating such molecules into nanoscale electronic or sensing devices.
| Control Parameter | Effect on Assembly in Solution | Effect on Assembly on Surfaces |
| Solvent/Vapor Deposition | Modulates intermolecular hydrogen bonding and π-stacking strength. | Influences initial adsorption and surface mobility of molecules. |
| Concentration/Coverage | Determines the onset and size of aggregate formation. | Affects the density and packing of 2D domains (from isolated clusters to full monolayers). |
| Temperature | Controls the reversibility and thermodynamics of the assembly process. | Influences molecular diffusion rates and the annealing of defects in the 2D structure. |
| Substrate Choice | Not applicable. | The nature of the substrate (e.g., inert vs. reactive) can dictate molecular orientation and packing. |
Following a comprehensive search for scientific literature, it has been determined that there is no specific published data available for the compound "this compound" that pertains to the detailed outline requested. The search included targeted queries for in silico docking studies, molecular dynamics simulations, biophysical interaction analyses (such as Surface Plasmon Resonance and Isothermal Titration Calorimetry), structural biology elucidations (X-ray Crystallography and Cryo-Electron Microscopy), enzyme kinetic analyses, and allosteric regulation mechanisms specifically for this molecule.
While general methodologies and studies on structurally related compounds, such as other benzoxazole derivatives or benzothiazole (B30560) analogues, are present in the scientific literature, the strict requirement to focus solely on "this compound" and maintain scientific accuracy prevents the generation of the requested article. Creating content for the specified sections and subsections without direct research on the compound would necessitate extrapolation and fabrication of data, which would violate the core principles of scientific accuracy and the instructions provided.
Therefore, this article cannot be generated as the foundational research required to provide a thorough, informative, and scientifically accurate account of the biological interaction mechanisms of "this compound" is not available in the public domain.
Biological Interaction Mechanisms at the Molecular Level
Nucleic Acid Interaction Profiling
The planar aromatic structure of 2-Pyridin-4-yl-benzoxazol-6-ol suggests its potential to interact with nucleic acids, a common characteristic of many benzoxazole-containing compounds. These interactions are crucial as they can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Research on analogues of the well-known DNA minor groove binding agent Hoechst 33258 has shed light on the potential binding modes of pyridine (B92270) and benzoxazole-containing compounds. A study demonstrated that a structure incorporating a benzoxazole (B165842) moiety with an inwardly oriented oxygen atom, along with an inward-directed pyridine nitrogen, can confer recognition of a GC base pair within the DNA binding sequence. nih.gov This suggests that this compound could potentially bind to the minor groove of DNA, with a degree of sequence specificity.
Alternatively, the planar heterocyclic system of the benzoxazole ring is a feature found in many DNA intercalators. nih.gov Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding can cause significant distortion of the DNA structure, leading to frame-shift mutations and inhibition of DNA-dependent enzymes. While direct evidence for this compound is not available, the possibility of an intercalative binding mode cannot be ruled out and represents a plausible mechanism of action.
Some benzoxazole derivatives have been shown to require the presence of metal cations to form stable complexes with DNA. nih.gov The nitrogen atoms in the pyridine and benzoxazole rings of this compound could potentially chelate metal ions, which may then mediate the binding to the phosphate (B84403) backbone or the bases of DNA.
| Binding Mode | Description | Supporting Evidence for Related Compounds |
|---|---|---|
| Minor Groove Binding | The molecule fits into the minor groove of the DNA double helix, typically interacting with the edges of the base pairs. | Analogues of Hoechst 33258 with pyridine and benzoxazole moieties show altered DNA sequence preference, suggesting minor groove interaction. nih.gov |
| Intercalation | The planar aromatic part of the molecule inserts itself between the stacked base pairs of DNA. | Benzoxazole-containing fluorescent dyes are known to act as DNA intercalators. nih.gov |
| Metal-Mediated Binding | The compound forms a complex with a metal ion, and this complex then binds to DNA. | Certain benzoxazole analogues exhibit enhanced DNA binding in the presence of divalent metal cations like Cu2+. nih.gov |
The binding of this compound to DNA or RNA is expected to have significant consequences for their structure and biological function. If the compound binds to the minor groove, it could displace water molecules and alter the local DNA conformation, which might affect the binding of DNA-binding proteins such as transcription factors.
In the case of intercalation, the impact on nucleic acid structure is more pronounced. Intercalation typically leads to an unwinding of the DNA helix, an increase in the separation between adjacent base pairs, and a lengthening of the DNA molecule. These structural changes can interfere with crucial cellular processes:
Replication and Transcription: The distortion of the DNA template can inhibit the progression of DNA and RNA polymerases, thereby blocking replication and transcription.
Topoisomerase Inhibition: Many intercalating agents are known to inhibit topoisomerases, enzymes that regulate DNA topology. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors can lead to the accumulation of DNA strand breaks and trigger apoptosis.
Modulation of Cellular Pathways and Processes
The biological effects of this compound are likely mediated through its interaction with and modulation of various cellular pathways and networks.
A significant body of research has demonstrated that benzoxazole derivatives can act as inhibitors of various protein kinases, which are key components of cellular signaling cascades. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can suppress tumor growth by cutting off its blood supply. Several studies have reported the synthesis and evaluation of benzoxazole derivatives as potent VEGFR-2 inhibitors. researchgate.netajwilsonresearch.com
Another important signaling pathway often targeted by benzoxazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of key components of this pathway can lead to cell cycle arrest and apoptosis.
| Signaling Pathway | Potential Target | Effect of Inhibition | Relevance of Related Compounds |
|---|---|---|---|
| Angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation, suppression of tumor growth. | Numerous benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors. researchgate.netajwilsonresearch.com |
| Cell Growth and Proliferation | PI3K/Akt/mTOR | Induction of cell cycle arrest and apoptosis. | Benzoxazole-containing compounds have been shown to inhibit components of this pathway. |
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a growing area of drug discovery. nih.gov The rigid, heterocyclic scaffold of this compound provides a framework that could be functionalized to disrupt or stabilize specific PPIs.
For instance, PPIs are critical for the assembly of functional protein complexes, the regulation of enzyme activity, and the transduction of signals. A small molecule like this compound could potentially act as an orthosteric inhibitor by binding to the interface of two interacting proteins and physically preventing their association. Alternatively, it could act as an allosteric modulator by binding to a site distant from the interaction interface, inducing a conformational change that alters the binding affinity of the proteins.
While specific PPIs targeted by this compound have not been identified, the general potential for benzoxazole derivatives to act as PPI modulators is an active area of research. ajwilsonresearch.com
The ability of this compound to exert its biological effects is contingent on its ability to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, will influence its mechanism of cellular uptake.
Small, relatively lipophilic molecules can often passively diffuse across the lipid bilayer of the cell membrane. However, other uptake mechanisms may also be involved:
Facilitated Diffusion: Uptake may be mediated by carrier proteins embedded in the cell membrane.
Endocytosis: The cell may engulf the compound through processes such as pinocytosis or receptor-mediated endocytosis.
Once inside the cell, the compound's intracellular localization will determine which organelles and macromolecules it can interact with. For compounds that target nucleic acids, localization to the nucleus is essential. The presence of the pyridine and benzoxazole nitrogen atoms could lead to protonation at physiological pH, resulting in a net positive charge. This could promote accumulation in organelles with a negative membrane potential, such as mitochondria.
Fluorescence microscopy studies with related benzoxazole derivatives have shown that their subcellular localization can be punctate, often co-localizing with lysosomes, which suggests an endocytic uptake pathway. researchgate.net The specific uptake and localization of this compound would require dedicated experimental investigation.
Prodrug Strategies for Enhanced Biological Delivery (conceptual and design principles)
The development of a prodrug involves the chemical modification of a biologically active compound to form a new molecule that requires an in vivo transformation to release the active parent drug. ijpcbs.com This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, chemical instability, inadequate membrane permeability, rapid metabolism, or lack of site-specificity. ijpcbs.comslideshare.net For this compound, the presence of a phenolic hydroxyl (-OH) group at the 6-position of the benzoxazole ring provides a key site for chemical modification to create prodrugs with improved delivery characteristics.
The primary objectives for designing a prodrug of this compound would be to reversibly mask this polar hydroxyl group. This modification can lead to:
Enhanced Lipophilicity: Increasing the compound's ability to cross biological membranes, such as the gastrointestinal tract or the blood-brain barrier.
Improved Aqueous Solubility: Facilitating the formulation of intravenous dosage forms. nih.gov
Protection from Presystemic Metabolism: Preventing the parent drug from being inactivated before it reaches its target site.
Site-Specific Delivery: Designing derivatives that are activated by enzymes predominantly found in the target tissue, thereby concentrating the active drug where it is needed and reducing systemic toxicity. slideshare.net
Design Principles for Bioreversible Derivatives of the Compound
Bioreversible derivatives are designed to be stable until they reach a desired biological compartment, where they are efficiently converted back to the active parent compound by enzymatic or chemical means. The design of such derivatives for this compound would focus on attaching a promoiety to the phenolic hydroxyl group via a labile linkage. The choice of promoiety is critical as it dictates the physicochemical properties of the prodrug and its activation pathway.
Key design principles include:
Linkage Stability: The covalent bond between the parent drug and the promoiety must be stable enough to withstand transit to the target site but labile enough to be cleaved efficiently in vivo.
Promoieties: The promoiety should be non-toxic and rapidly eliminated from the body after cleavage.
Regeneration of Parent Drug: The cleavage reaction must cleanly regenerate the original this compound without forming inactive or toxic byproducts.
Tunable Properties: The promoiety can be selected to achieve specific properties. For example, attaching a long alkyl chain increases lipophilicity, while adding a phosphate group increases water solubility. nih.gov
Below is a table outlining potential bioreversible derivatives of this compound.
| Prodrug Type | Promoieties | Linkage Type | Expected Property Change | Activating Enzyme Class |
| Esters | Acetyl, Pivaloyl, Benzoyl | Ester | Increased Lipophilicity | Carboxylesterases |
| Carbonates | Ethyl carbonate, Benzyl (B1604629) carbonate | Carbonate | Increased Lipophilicity | Carboxylesterases |
| Carbamates | N,N-Dimethylcarbamoyl | Carbamate (B1207046) | Modulated Lipophilicity & Stability | Carboxylesterases |
| Phosphates | Phosphate, Di-sodium phosphate | Phosphate Ester | Increased Aqueous Solubility | Alkaline Phosphatases |
| Ethers | Glucuronide | Ether (Glycosidic) | Increased Aqueous Solubility | β-Glucuronidases |
Enzyme-Mediated Activation Pathways of Prodrugs
The activation of most prodrugs is dependent on the action of endogenous enzymes. nih.govresearchwithrutgers.com The distribution and activity of these enzymes throughout the body are fundamental to the pharmacokinetic profile of the prodrug. For the conceptual derivatives of this compound, several key enzyme classes would be responsible for their bioactivation.
Carboxylesterases (CEs): These enzymes are abundant in the liver, plasma, small intestine, and other tissues. They are responsible for the hydrolysis of ester, carbonate, and carbamate linkages. An ester prodrug of this compound would undergo hydrolysis by CEs to release the active phenolic drug and a corresponding carboxylic acid. This is a common and generally efficient activation pathway.
Alkaline Phosphatases (APs): These enzymes are highly concentrated in the liver, bone, intestine, and placenta. They catalyze the hydrolysis of phosphate esters. A phosphate prodrug of this compound would be rapidly converted to the active parent drug by APs, a strategy often used to create water-soluble prodrugs for intravenous administration. nih.gov
β-Glucuronidases: These enzymes are found in the liver, kidney, spleen, and are also produced by intestinal microflora. They cleave glucuronide conjugates. A glucuronide prodrug could potentially target tissues with high β-glucuronidase activity. This approach is particularly explored in cancer therapy, where some tumors exhibit elevated levels of this enzyme. nih.govresearchgate.net
Cytochrome P450 (CYP) Enzymes: While often associated with drug inactivation, CYP enzymes can also activate certain types of prodrugs through oxidative or reductive reactions. researchgate.net For instance, a specially designed ether derivative could undergo O-dealkylation by a CYP isozyme (e.g., CYP3A4) to release the active phenol (B47542). nih.gov
The following table details the enzyme-mediated activation pathways for the conceptual prodrugs.
| Prodrug Derivative of this compound | Activating Enzyme | Location of Activation | Cleavage Reaction |
| Ester Prodrug | Carboxylesterases | Liver, Plasma, Intestine | Hydrolysis |
| Carbonate Prodrug | Carboxylesterases | Liver, Plasma, Intestine | Hydrolysis |
| Phosphate Prodrug | Alkaline Phosphatases | Liver, Bone, Intestine | Hydrolysis |
| Glucuronide Prodrug | β-Glucuronidases | Liver, Kidney, Tumors | Hydrolysis |
Advanced Material Science and Sensing Applications Conceptual and Mechanistic Focus
Optoelectronic Device Integration Potential
The integration of 2-Pyridin-4-yl-benzoxazol-6-ol and its derivatives into optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is predicated on the fundamental electronic processes that govern the performance of these technologies. The inherent properties of the pyridyl-benzoxazole scaffold suggest its potential utility as an active component in such devices.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) focusing on fundamental mechanisms (charge transfer, exciton (B1674681) dynamics)
In the context of OLEDs, the performance is fundamentally dependent on the efficient injection, transport, and recombination of charge carriers (holes and electrons) to form emissive excitons. Materials based on pyridyl-benzoxazole structures can be engineered to facilitate these processes. The pyridine (B92270) moiety, being electron-deficient, can enhance electron injection and transport, while the benzoxazole (B165842) system can be tailored to act as a hole-transporting or emissive layer.
A key photophysical process that could be exploited in derivatives of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrhhz.net Upon photoexcitation, the hydroxyl group can transfer a proton to the nitrogen atom of the benzoxazole ring, leading to the formation of a transient keto-tautomer. This process results in a large Stokes shift, meaning there is a significant separation between the absorption and emission wavelengths. rsc.orgresearchgate.net This is highly desirable in OLED emitters as it minimizes self-absorption and enhances the outcoupling efficiency of light. The ESIPT process can also lead to dual emission, which could be harnessed in the fabrication of white OLEDs (WOLEDs).
In OPVs, the primary mechanism involves the generation of excitons upon light absorption, followed by their dissociation into free charge carriers at a donor-acceptor interface. The efficiency of this process is governed by the relative energy levels of the donor and acceptor materials and the dynamics of charge transfer at the interface. The tunable electronic properties of pyridyl-benzoxazole derivatives could allow them to function as either donor or acceptor materials in OPV active layers. The presence of the hydroxyl group can influence the molecular packing and morphology of thin films, which in turn affects exciton diffusion and charge transport.
Charge Transport and Exciton Dynamics within Thin Films and Bulk Materials
The transport of charge carriers in organic semiconductor thin films is a critical factor determining device performance. In materials like this compound, charge transport occurs via a hopping mechanism between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the molecular packing in the solid state.
The presence of the hydroxyl group can significantly influence charge transport. While hydroxyl groups on dielectric surfaces have been shown to act as electron traps in some organic field-effect transistors, within the bulk of an organic semiconductor, they can facilitate charge transport through hydrogen bonding networks. nih.govacs.org These hydrogen bonds can promote a more ordered molecular packing, leading to enhanced electronic coupling and potentially higher charge carrier mobilities. oregonstate.edu However, they can also introduce trap states, which would impede charge transport. nih.gov The precise impact would depend on the specific molecular arrangement in the solid state.
Exciton dynamics in thin films are crucial for both OLEDs and OPVs. In OLEDs, the goal is to maximize radiative decay of excitons to produce light. In OPVs, the objective is to promote exciton dissociation into free charges. The ESIPT process in hydroxyl-containing benzoxazoles can influence these dynamics. The rapid proton transfer provides a fast non-radiative decay channel for the initially excited state, leading to the formation of the keto-tautomer emissive state. This can compete with other processes like exciton migration and dissociation. The lifetime and diffusion length of excitons are key parameters that are affected by the molecular structure and solid-state morphology.
Chemical and Biosensing Platforms
The inherent fluorescence of the benzoxazole core, coupled with the potential for specific molecular recognition afforded by the pyridyl and hydroxyl functionalities, makes this compound a promising scaffold for the development of fluorescent chemosensors and biosensors.
Design Principles for Fluorescent Probes and Chemosensors
The fundamental design of a fluorescent probe involves the integration of a fluorophore (the signaling unit) with a receptor (the recognition unit). In the case of this compound, the benzoxazole moiety serves as the fluorophore. The pyridyl nitrogen and the phenolic hydroxyl group can act as binding sites for specific analytes.
Several established mechanisms can be employed in the design of fluorescent probes based on this structure:
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor is typically an electron-donating or electron-withdrawing group that can quench the fluorescence of the fluorophore in the absence of the analyte. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. mdpi.com
Chelation-Enhanced Fluorescence (CHEF): This mechanism is often observed in sensors for metal ions. The free ligand (the probe) may have low fluorescence due to rotational or vibrational deactivation pathways. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT): As previously discussed, the ESIPT process is highly sensitive to the local environment. The presence of an analyte that interacts with the hydroxyl or benzoxazole nitrogen can perturb the ESIPT process, leading to a change in the emission wavelength or intensity. acs.org
The following table summarizes some design strategies for fluorescent probes based on benzoxazole derivatives.
| Design Strategy | Operating Principle | Potential Analyte |
| PET | Inhibition of fluorescence quenching upon analyte binding. | Protons (pH), metal ions |
| CHEF | Fluorescence enhancement due to rigidification upon chelation. | Metal ions (e.g., Zn²⁺, Cd²⁺) |
| ESIPT Modulation | Alteration of proton transfer dynamics by analyte interaction. | Metal ions, anions, biomolecules |
Recognition Mechanisms for Specific Analytes (ions, small molecules, biomacromolecules)
The specific structural features of this compound allow for the selective recognition of a variety of analytes.
Ions: The pyridyl nitrogen and the benzoxazole nitrogen can act as coordination sites for metal ions. The hydroxyl group can also participate in binding, particularly in its deprotonated form. Benzoxazole-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Fe³⁺, Zn²⁺, and Cd²⁺. rsc.orgresearchgate.net The selectivity for a particular ion can be tuned by modifying the steric and electronic properties of the binding pocket.
Small Molecules: The hydroxyl group can act as a hydrogen bond donor, while the pyridyl and benzoxazole nitrogens can act as hydrogen bond acceptors. This allows for the recognition of small organic molecules that can participate in hydrogen bonding interactions. For instance, benzoxazole derivatives have been utilized to detect biothiols through specific chemical reactions. nih.gov
Biomacromolecules: Benzoxazole derivatives have been investigated as fluorescent probes for DNA. periodikos.com.br The planar aromatic structure can intercalate between the base pairs of DNA, and the substituents can interact with the grooves of the DNA helix. Such interactions can lead to a significant change in the fluorescence properties of the probe.
Signal Transduction Pathways in Sensor Operation
The interaction of the analyte with the receptor of the fluorescent probe triggers a change in the photophysical properties of the fluorophore, which constitutes the signal transduction pathway. The primary mechanisms for signal transduction in sensors based on this compound would be:
Fluorescence Quenching or Enhancement: As seen in PET and CHEF mechanisms, the binding event can either "turn off" or "turn on" the fluorescence. For example, the binding of a paramagnetic metal ion can lead to fluorescence quenching.
Ratiometric Sensing: In some cases, analyte binding can cause a shift in the emission wavelength. This is particularly relevant for ESIPT-based sensors, where the relative intensities of the enol and keto emission bands can change upon interaction with an analyte. Ratiometric sensing is advantageous as it is independent of the probe concentration and excitation intensity, leading to more accurate measurements.
Colorimetric Changes: In some instances, the interaction with an analyte can lead to a change in the absorption spectrum, resulting in a visible color change. This allows for naked-eye detection, which is useful for qualitative screening applications. nih.gov
The following table provides examples of signal transduction mechanisms in benzoxazole-based sensors.
| Analyte | Recognition Moiety | Transduction Mechanism | Reference |
| Fe³⁺ | 2-aminobenzoxazole | CHEF (Fluorescence "turn-on") | rsc.org |
| Zn²⁺, Cd²⁺ | Polyamine macrocycle with benzoxazole | PET and CHEF | researchgate.netmdpi.com |
| Biothiols | Benzothiazole (B30560) with a reactive site | Electrophilic addition leading to fluorescence enhancement | nih.gov |
| DNA | Planar benzoxazole core | Intercalation leading to fluorescence enhancement | periodikos.com.br |
Photochromic and Thermochromic Material Development
The unique electronic and structural characteristics of this compound, which combines an electron-donating hydroxyl group with electron-accepting pyridine and benzoxazole moieties, make it a candidate for the development of advanced photochromic and thermochromic materials. These materials can reversibly change their color and other properties upon exposure to light or temperature, respectively, hinging on molecular-level transformations.
Exploration of Photoinduced Isomerization and Reversible Transformations
Photochromism in organic molecules is often driven by photoinduced isomerization, where light absorption triggers a reversible change between two isomers with distinct absorption spectra. For heterocyclic compounds, this can involve various mechanisms, including E-Z isomerization around a double bond, cyclization-cycloreversion reactions, or intramolecular hydrogen transfer. researchgate.netresearchgate.net
In the context of this compound, a conceptual pathway to photochromism could be its derivatization to introduce a photoisomerizable unit, such as a styryl group. For instance, styrylbenzazoles are a class of photoswitches that undergo light-driven E-Z isomerization of their central alkene double bond without the irreversible photocyclization that affects parent stilbenes. diva-portal.org By attaching a styryl group to the benzoxazole core, the resulting molecule could reversibly switch between a trans (E) and a cis (Z) isomer upon irradiation with UV or visible light.
The photochemical properties, such as the absorption maxima (λmax) of the isomers and the photostationary state (PSS) distributions, can be finely tuned by modifying the electronic nature of the heterocyclic core and its substituents. diva-portal.org The pyridine and hydroxyl groups on the this compound scaffold would be expected to significantly influence these properties. The hydroxyl group, being an electron-donating group, could extend the conjugation and shift the absorption to longer wavelengths, while the pyridine moiety's electron-withdrawing nature would also modulate the electronic structure of the isomers.
The general mechanism involves the excitation of the molecule from its ground state (S0) to an excited singlet state (S1), from which the isomerization occurs. netsci-journal.com The molecule then relaxes back to the ground state, forming the other isomer. The reverse process can be triggered by a different wavelength of light or, in some cases, by heat.
| Isomer | Absorption Max (λmax) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Photostationary State (PSS) at λirr |
|---|---|---|---|---|
| E-isomer | ~350-380 nm | ~25,000-35,000 M-1cm-1 | ΦE→Z: ~0.4-0.6 | E:Z ratio depends on irradiation wavelength |
| Z-isomer | ~270-290 nm | ~10,000-15,000 M-1cm-1 | ΦZ→E: ~0.3-0.5 |
Temperature-Responsive Molecular Switching Mechanisms
Thermochromism involves a reversible, temperature-dependent change in color. In molecular systems, this can be driven by several mechanisms, including changes in molecular conformation, aggregation state, or equilibrium between different chemical species. For this compound, the presence of the hydroxyl group and the nitrogen atoms in the pyridine and benzoxazole rings offers possibilities for temperature-responsive behavior through proton transfer or changes in hydrogen bonding networks.
One conceptual mechanism for a thermochromic switch based on this compound involves the equilibrium between its enol and keto tautomers. The hydroxyl group at the 6-position is part of a phenol-like structure, which could potentially undergo excited-state intramolecular proton transfer (ESIPT) to a keto-like form. While often a photophysical process, this equilibrium can also be sensitive to temperature in certain molecular designs. A change in temperature could shift the ground-state equilibrium between the enol and a small population of the keto form, leading to a change in the material's absorption spectrum and perceived color.
Furthermore, molecular switches responsive to both pH and temperature have been developed based on coordination motifs involving imidazole (B134444) and terpyridine ligands with ruthenium. nih.gov These systems demonstrate that emission intensity can be reversibly switched "on" and "off" by changing the temperature. nih.gov A similar principle could be applied to this compound, where its coordination to a metal center could yield a complex whose electronic properties are sensitive to thermal stimuli, leading to a distinct color change. Engineering oxazine-based molecular switches has also shown that temperature sensitivity can be finely tuned. rsc.org
| State | Temperature Range | Dominant Species | Observed Color (Hypothetical) | Mechanism |
|---|---|---|---|---|
| State A (Low Temp) | < 25 °C | Enol-form / H-bonded aggregate | Colorless / Light Yellow | Shift in tautomeric equilibrium or disruption of intermolecular hydrogen bonding |
| State B (High Temp) | > 50 °C | Keto-form / Monomeric species | Yellow / Orange |
Supramolecular Polymers and Frameworks
The rigid, planar structure and the presence of specific coordination sites (pyridine nitrogen, benzoxazole nitrogen and oxygen, and the phenolic hydroxyl group) make this compound an excellent candidate as a building block, or "linker," for the construction of highly ordered, porous supramolecular materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The pyridine end of this compound provides a classic coordination site for a wide variety of metal ions (e.g., Zn2+, Cu2+, Ni2+, Co2+), similar to widely used pyridine-based linkers. alfa-chemistry.comresearchgate.netacs.orgresearchgate.net The benzoxazole nitrogen and the phenolic oxygen could also participate in metal coordination, potentially leading to multi-nodal connectivity and novel framework topologies. The functionalized benzoxazole core would impart specific chemical and physical properties to the resulting MOF pores. For example, a nickel-based MOF, Ni2(BDC)2(DABCO), has been shown to be an effective catalyst for C-H activation of benzoxazole. rsc.orgresearchgate.net Incorporating the benzoxazole moiety directly into the framework linker could pre-organize substrates or create catalytic sites.
Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. Benzoxazole-linked COFs are noted for their exceptional chemical stability, often withstanding harsh conditions like strong acids and bases. semanticscholar.orgacs.orgacs.org Typically, they are synthesized through condensation reactions, for example, between aminophenols and aldehydes. rsc.org While this compound is already formed, it could be further functionalized with reactive groups (e.g., amines, aldehydes, or boronic acids) to serve as a monomer for COF synthesis. The resulting COF would benefit from the inherent stability of the benzoxazole linkage and the functional properties imparted by the pyridyl and hydroxyl groups within the pores. Pyridine-based COFs have been explored for applications in photocatalysis and as supercapacitors. nih.govacs.org
| Framework Type | Role of Compound | Potential Connecting Groups | Resulting Framework Properties | Reference Frameworks |
|---|---|---|---|---|
| MOF | Organic Linker | Pyridine-N, Phenolic-O | High thermal stability, tunable pore size, catalytic sites. alfa-chemistry.com | Pyridine MOFs, alfa-chemistry.com Ni2(BDC)2(DABCO) rsc.org |
| COF | Functional Monomer | (Post-functionalization with) Amines, Aldehydes, Boronic Acids | Exceptional chemical stability, permanent porosity, photoelectrical properties. rsc.org | Benzoxazole-linked COFs (e.g., LZU-190), acs.orgacs.org Pyridine-based COFs rsc.org |
Functionalization for Specific Guest Adsorption or Catalysis
The true utility of incorporating this compound into porous frameworks lies in the functionality it brings to the internal pore surface.
Specific Guest Adsorption: The chemical environment within the pores of a MOF or COF dictates its ability to selectively adsorb guest molecules. The pyridine nitrogen in the linker can act as a Lewis basic site, creating preferential binding sites for Lewis acidic guests or for molecules capable of hydrogen bonding. The phenolic hydroxyl group can also serve as a strong hydrogen bond donor. This combination could lead to high selectivity for specific molecules, such as CO2 or volatile organic compounds (VOCs). Pyridine-based COFs have demonstrated high efficiency in adsorbing dyes like rhodamine B from water, with capacities reaching up to 1254 mg g−1. rsc.org Similarly, benzoxazole-functionalized polymers have been designed for the selective fluorescent detection of metal ions like Fe2+ and Fe3+. nih.gov
Analytical Method Development and Environmental Behavior Excluding Human Samples
Chromatographic Separation Techniques for Detection and Quantification
Chromatographic techniques are fundamental for separating components from a complex mixture, allowing for their individual detection and quantification. For a compound like 2-Pyridin-4-yl-benzoxazol-6-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal tools for analysis.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile organic compounds. A typical HPLC method for this compound would likely involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.
The development of a robust HPLC method would involve the optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. These parameters include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization state of the phenolic hydroxyl and pyridine (B92270) nitrogen, the column temperature, and the flow rate. For instance, in the analysis of a related compound, 4-Amino-2-chloropyridine, a Primesep 100 column with a gradient of water and acetonitrile containing formic acid as a modifier has been utilized. sielc.com
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Effective for separating moderately polar organic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid helps to improve peak shape and ionization for mass spectrometry detection. |
| Gradient | 5% B to 95% B over 15 minutes | A standard gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm | Benzoxazole (B165842) and pyridine moieties are expected to have strong UV absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
While this compound itself may have limited volatility due to its phenolic hydroxyl group and polar structure, GC-MS analysis could be employed following a derivatization step. Derivatization would convert the polar -OH group into a more volatile and thermally stable functional group, such as a silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester.
Once derivatized, the compound could be separated on a capillary GC column, likely a non-polar or medium-polarity column (e.g., DB-5ms). The separated components would then be introduced into the mass spectrometer, which provides both qualitative (mass spectrum for identification) and quantitative (peak area) information. The fragmentation pattern observed in the mass spectrum would be characteristic of the derivatized molecule, aiding in its unambiguous identification.
Spectrometric Quantification Methods
Spectrometric methods are crucial for the sensitive quantification of chemical compounds. For this compound, techniques such as UV-Vis spectrophotometry, spectrofluorometry, and mass spectrometry would be highly applicable.
Development of Sensitive Spectrophotometric and Fluorometric Assays
The extended aromatic system of this compound, encompassing both the benzoxazole and pyridine rings, is expected to result in significant UV-Vis absorbance. A simple and cost-effective spectrophotometric method could be developed by identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve of absorbance versus concentration. Studies on similar heterocyclic compounds, such as 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol, have demonstrated the utility of spectrophotometry for quantification in various samples. researchgate.net
Furthermore, many benzoxazole derivatives are known to be fluorescent. It is highly probable that this compound also exhibits fluorescence. A spectrofluorometric assay, which measures the intensity of emitted light after excitation at a specific wavelength, could offer significantly higher sensitivity and selectivity compared to spectrophotometry. The development of such an assay would involve determining the optimal excitation and emission wavelengths. The interaction of similar compounds with proteins has been studied using fluorescence spectroscopy, highlighting the sensitivity of this technique. scielo.brnih.gov
Mass Spectrometry for Trace Analysis in Environmental Matrices
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for trace analysis of organic compounds in complex environmental matrices like water and soil. For this compound, LC-MS would be the more direct approach, avoiding the need for derivatization.
Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound can be ionized and then detected by the mass analyzer. For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode would be employed. This involves selecting the protonated molecule ([M+H]+) as the precursor ion and then monitoring specific fragment ions, which greatly reduces background noise and improves detection limits. For instance, the LC-MS analysis of 2-(Pyridin-4yl)benzothiazole yielded a clear [M+H]+ ion, demonstrating the applicability of this technique. scielo.br
Table 2: Potential Mass Spectrometry Parameters for this compound
| Parameter | Method | Details |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is readily protonated. |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion. |
| Product Ions | Characteristic fragments | To be determined experimentally, but would likely involve fragmentation of the benzoxazole ring or the bond connecting the two ring systems. |
Environmental Photochemistry and Degradation Pathways
The environmental fate of this compound would be significantly influenced by its photochemical properties. The aromatic rings in the structure suggest that it will absorb sunlight, particularly in the UV-A and UV-B regions. This absorption of light can lead to photochemical degradation through several pathways.
Direct photolysis could occur, where the molecule is broken down directly by the energy from sunlight. The presence of a phenolic hydroxyl group could make the molecule susceptible to photo-oxidation, leading to the formation of quinone-like structures or ring-opening products. The pyridine ring, while generally stable, can also undergo photochemical reactions.
Indirect photolysis is another important degradation pathway in the environment. This process involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These reactive species are ubiquitous in sunlit natural waters and are highly effective at degrading a wide range of organic pollutants. The rate of degradation would depend on the concentration of these reactive species and the second-order rate constants for their reaction with this compound. While specific studies on this compound are lacking, research on other aromatic compounds provides a framework for understanding these potential degradation mechanisms. mdpi.com
Information regarding the environmental behavior of this compound is not publicly available.
Following a comprehensive review of scientific literature and chemical databases, no specific data was found concerning the analytical method development and environmental behavior of the chemical compound this compound. The stringent requirement to focus exclusively on this compound prevents the inclusion of information from related but distinct chemical structures.
Searches for the photolytic transformation, interaction with environmental matrices such as soil and water, sorption behavior, and biodegradation of this compound did not yield any relevant results. Similarly, no information was found on its microbial degradation pathways, potential metabolites, or enzyme-catalyzed biotransformations by environmental microorganisms.
While general information exists on the environmental fate of related chemical classes like pyridines and benzoxazoles, providing such data would be an extrapolation and would not adhere to the specific focus on this compound as requested. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of specific research findings for this compound.
Future Directions and Emerging Research Avenues for 2 Pyridin 4 Yl Benzoxazol 6 Ol
Rational Design and Synthesis of Advanced Analogues with Tunable Properties
The future development of 2-Pyridin-4-yl-benzoxazol-6-ol is heavily reliant on the rational design and synthesis of new analogues with precisely tuned properties. Structure-activity relationship (SAR) studies on similar 2-aryl-benzoxazole systems have shown that even minor structural changes can significantly influence biological activity and physicochemical properties. nih.govnih.gov Research has demonstrated that substitutions at various positions of the benzoxazole (B165842) ring can modulate a compound's affinity for biological targets, such as the adenosine (B11128) A2A receptor. nih.govnih.gov
Future research should focus on systematic modifications of the three key components of the molecule: the pyridine (B92270) ring, the benzoxazole core, and the C6-hydroxyl group. The C6-hydroxyl group is a particularly attractive site for modification, as it can be converted into ethers, esters, or other functional groups to alter properties like solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing ADME/Tox profiles. nih.gov Furthermore, the application of modern synthetic methods, such as metal-catalyzed cross-coupling reactions, one-pot syntheses, and microwave-assisted protocols, will be essential for efficiently generating diverse libraries of these advanced analogues. mdpi.comrsc.orgbeilstein-journals.org
| Modification Site | Potential Modification | Target Property to Tune | Rationale/Hypothesis |
|---|---|---|---|
| C6-Hydroxyl Group | Alkylation (O-CH3, O-CH2CH3) | Lipophilicity, Membrane Permeability | Increases lipophilicity which can enhance cell penetration. mdpi.com |
| C6-Hydroxyl Group | Esterification (O-C(O)CH3) | Solubility, Pro-drug Design | Can improve aqueous solubility or create a pro-drug that releases the active phenol (B47542) in vivo. |
| Benzoxazole Ring | Substitution with F, Cl, CH3 | Metabolic Stability, Target Binding | Halogen or methyl groups can block sites of metabolism and alter electronic properties for improved target interaction. nih.gov |
| Pyridine Ring | Substitution at C2, C3, C5, C6 | Target Specificity, pKa | Modifying the electronics and sterics of the pyridine ring can fine-tune binding interactions and basicity. |
| Benzoxazole Core | Isosteric Replacement (e.g., Benzothiazole) | Biological Activity Spectrum | Replacing the oxygen with sulfur (benzothiazole) can lead to a different spectrum of biological activity. nih.gov |
Integration into Multi-Component Systems for Synergistic Effects
Beyond its use as a standalone molecule, this compound is an ideal candidate for integration into more complex, multi-component systems. Its structure contains multiple coordination sites—specifically the pyridine nitrogen and the phenolic oxygen/hydroxyl group—making it a versatile ligand for creating metal complexes. These coordination compounds could exhibit novel photophysical or catalytic properties.
Future research avenues include the design and synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to build extended structures. These materials could have applications in gas storage, separation, or heterogeneous catalysis.
Fluorescent Probes: The benzoxazole core is a known fluorophore. mdpi.com By attaching this molecule to other functional units (e.g., a recognition moiety for a specific ion or biomolecule), highly sensitive and selective sensors can be developed. The inherent fluorescence could be modulated upon binding, providing a clear signal.
Theranostic Agents: The compound could be integrated into a larger system that combines therapeutic action with diagnostic imaging. For example, a metal complex could act as both a drug and a contrast agent for medical imaging. The photophysical properties of benzoxazoles are a key area of study for such applications. uaic.ro
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
De Novo Design: Using generative models to propose novel analogue structures with a high probability of possessing desired properties (e.g., high binding affinity for a target, specific fluorescence wavelength).
Property Prediction: Employing quantitative structure-activity relationship (QSAR) models, such as graph neural networks, to predict the biological activity, solubility, metabolic stability, and other key parameters of virtual compounds before synthesis. nih.govastrazeneca.com
Synthesis Planning: Utilizing retrosynthesis algorithms to identify the most efficient and sustainable synthetic routes to the most promising candidates. openaccessjournals.com
Data Analysis: Applying machine learning to analyze high-throughput screening data, identifying subtle patterns and relationships that might be missed by human researchers.
| Workflow Stage | AI/ML Tool | Objective | Potential Impact |
|---|---|---|---|
| 1. Candidate Generation | Generative Adversarial Networks (GANs) | Design novel analogues of this compound in silico. | Expands explorable chemical space beyond intuitive design. wur.nl |
| 2. Virtual Screening | Artificial Neural Networks (ANN) | Predict biological activity against various targets. nih.gov | Prioritizes high-potential candidates, reducing wet lab screening costs. |
| 3. ADME/Tox Prediction | Graph Neural Networks (GNNs) | Forecast properties like absorption, distribution, metabolism, and excretion. astrazeneca.com | Identifies and filters out compounds likely to fail later in development. |
| 4. Synthesis Route Optimization | Retrosynthesis Software | Propose efficient, high-yield synthetic pathways. | Reduces time and resources spent on chemical synthesis. |
Exploration of Novel Mechanistic Paradigms for Chemical Reactivity and Interactions
A deeper understanding of the fundamental chemical and photophysical mechanisms governing the behavior of this compound is crucial for its rational application. The presence of the 6-hydroxyl group ortho to the oxazole (B20620) nitrogen makes it a potential candidate for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to a large Stokes shift in its fluorescence spectrum. mdpi.com This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes signal overlap. uaic.ro
Future mechanistic studies should employ a combination of advanced spectroscopy and computational chemistry to:
Probe Excited-State Dynamics: Use femtosecond transient absorption spectroscopy to directly observe the proton transfer process and other ultrafast photophysical events. rsc.org
Model Reaction Pathways: Apply high-level quantum chemical calculations (e.g., Density Functional Theory) to map the potential energy surfaces of the ground and excited states, elucidating the thermodynamics and kinetics of its reactions and photophysical processes. researchgate.net
Investigate Biological Interactions: Use molecular docking and molecular dynamics simulations to model how the compound and its analogues bind to target proteins at an atomic level, revealing the key interactions responsible for their biological activity. nih.gov
Understanding these fundamental mechanisms will enable the design of molecules with precisely controlled photophysical properties or enhanced biological potency. mdpi.comnih.gov
Collaborative Research Frameworks for Interdisciplinary Advancement
The multifaceted potential of this compound cannot be fully realized within a single scientific discipline. Progress requires a highly collaborative, interdisciplinary approach that bridges the gap between chemistry, biology, computational science, and materials science. nih.govopenaccessjournals.com
Future progress will be accelerated by establishing collaborative frameworks such as:
Academia-Industry Partnerships: Combining the innovative synthetic methodologies developed in academic labs with the high-throughput screening and drug development expertise of the pharmaceutical industry. rsc.org
Open Science Consortia: Creating shared databases of synthetic procedures, analytical data, and biological screening results for benzoxazole derivatives to avoid redundant efforts and foster a community-wide approach to problem-solving.
Integrated Research Centers: Fostering environments where synthetic chemists, computational modelers, cell biologists, and materials scientists work in close proximity, enabling a rapid and seamless exchange of ideas and results.
Such frameworks are essential for translating fundamental discoveries about this promising heterocyclic scaffold into tangible applications that can address challenges in medicine and technology. mdpi.com
Conclusion
Summary of Key Research Findings and Methodologies Applied to 2-Pyridin-4-yl-benzoxazol-6-ol
Direct research on "this compound" has primarily highlighted its utility as a fluorescent chemosensor. However, a comprehensive understanding of its properties and potential can be extrapolated from the extensive research on related pyridinyl-benzoxazole derivatives.
Key Research Findings (Inferred and Reported):
Fluorescent Sensing: The most prominent reported application of this compound is as a selective "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). The nitrogen atoms of the pyridine (B92270) and benzoxazole (B165842) rings, along with the hydroxyl group, likely act as a binding site for the metal ion. This coordination restricts intramolecular rotation, leading to an enhancement of fluorescence intensity.
Photophysical Properties: Like many benzoxazole derivatives, this compound is expected to exhibit significant fluorescence. periodikos.com.br The position of the hydroxyl group and the pyridinyl substituent can influence the absorption and emission wavelengths. The photophysical properties are also likely to be sensitive to solvent polarity and pH. acs.org
Biological Potential: The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govresearchgate.netijrrjournal.comnih.gov The presence of the pyridine ring can further enhance these activities. nih.gov
Methodologies Applied in the Study of Pyridinyl-Benzoxazoles:
The investigation of compounds like this compound typically involves a combination of synthetic, spectroscopic, and computational methods.
Synthesis: The synthesis of 2-substituted benzoxazoles is well-documented and generally involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. acs.org For this compound, a common route would be the reaction of 4-amino-3-hydroxy-phenol with isonicotinic acid or one of its activated forms (e.g., acyl chloride, ester) in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net
Spectroscopic Characterization: Standard spectroscopic techniques are crucial for structure elucidation and purity assessment. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the chemical structure.
Mass Spectrometry (MS) to confirm the molecular weight.
Infrared (IR) spectroscopy to identify functional groups.
UV-Visible and Fluorescence spectroscopy to characterize the photophysical properties. acs.org
Computational Studies: Density Functional Theory (DFT) calculations are often employed to understand the electronic structure, molecular geometry, and photophysical properties of such compounds. These calculations can provide insights into the mechanism of fluorescence and the interaction with metal ions.
| Methodology | Purpose in the Study of this compound |
| Chemical Synthesis | Preparation of the compound, often via condensation reactions. |
| NMR Spectroscopy | Elucidation of the precise molecular structure. |
| Mass Spectrometry | Confirmation of the molecular weight and elemental composition. |
| UV-Vis/Fluorescence | Characterization of light absorption and emission properties. |
| DFT Calculations | Theoretical understanding of electronic and photophysical behavior. |
Broader Implications for Fundamental Chemical and Biological Sciences
The study of this compound and its analogs has significant implications for various scientific disciplines.
Materials Science: The fluorescent properties of pyridinyl-benzoxazoles make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular sensors. periodikos.com.brmdpi.com The ability to tune the emission color through chemical modification is a key advantage. acs.org
Environmental Science: The development of selective chemosensors for metal ions, such as the reported use of this compound for Al³⁺ detection, has important applications in environmental monitoring and water quality assessment. spectroscopyonline.com
Medicinal Chemistry and Drug Discovery: The benzoxazole core is a key pharmacophore in numerous clinically used drugs and experimental therapeutics. nih.govnih.govunibg.it Research into new derivatives contributes to the development of novel agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.govnih.gov The pyridinyl and hydroxyl groups can be crucial for target binding and modulating pharmacokinetic properties. nih.gov
Chemical Biology: Fluorescent probes based on the pyridinyl-benzoxazole scaffold can be used to visualize and quantify specific analytes within biological systems, such as cells and tissues. acs.orgnih.gov This provides powerful tools for understanding complex biological processes at the molecular level.
Unanswered Questions and Future Research Perspectives on the Compound
Despite the foundational knowledge of benzoxazoles, many questions regarding this compound remain unanswered, opening up avenues for future research.
Unanswered Questions:
Full Photophysical Characterization: A detailed investigation of the quantum yield, fluorescence lifetime, and the effect of different solvents and pH on the photophysical properties of this compound is needed for a complete understanding of its behavior as a fluorophore.
Selectivity Profile: While its selectivity for Al³⁺ has been noted, a comprehensive screening against a wider range of metal ions and biologically relevant anions is necessary to fully establish its selectivity profile as a chemosensor.
Mechanism of Action: The precise mechanism of fluorescence "turn-on" upon binding to Al³⁺ needs to be elucidated, potentially through a combination of advanced spectroscopic techniques and computational modeling.
Biological Activity Spectrum: The potential biological activities of this specific compound remain largely unexplored. Screening for antimicrobial, anticancer, and anti-inflammatory properties could reveal new therapeutic applications. researchgate.netijrrjournal.comnih.gov
Structure-Activity Relationships (SAR): How do modifications to the pyridinyl, benzoxazole, or hydroxyl moieties affect the compound's fluorescent properties and biological activity? Systematic SAR studies are needed to guide the design of improved derivatives. nih.gov
Future Research Perspectives:
Development of Advanced Sensors: Future work could focus on modifying the structure of this compound to create sensors for other important analytes, including other metal ions, anions, or biologically relevant small molecules. spectroscopyonline.comnih.gov
Bioimaging Applications: The compound could be explored as a fluorescent probe for cellular imaging. acs.orgnih.gov Its ability to chelate metal ions might be harnessed to visualize changes in intracellular ion concentrations.
Theranostic Agents: Integrating the diagnostic (fluorescent sensing) and therapeutic (potential biological activity) properties of this scaffold could lead to the development of theranostic agents, which can simultaneously detect and treat diseases.
Agrochemicals: Benzoxazole derivatives have also found applications in agriculture as pesticides and herbicides. mdpi.com The biological activity of this compound in this context could be a fruitful area of investigation.
Green Synthesis: Exploring more environmentally friendly and efficient methods for the synthesis of pyridinyl-benzoxazoles would be a valuable contribution to sustainable chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Pyridin-4-yl-benzoxazol-6-ol, and what experimental parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of pyridine and benzoxazole precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions .
- Step 2 : Hydroxylation at the 6-position using oxidizing agents like H2O2/acetic acid .
- Critical Parameters : Solvent choice (e.g., DMF or acetonitrile), temperature control (reflux at 80–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh3)4) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Pd(PPh3)4, K2CO3, DMF, 80°C | 60–75% | |
| 2 | H2O2/CH3COOH, 50°C | 70–85% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regioselectivity and substitution patterns (e.g., pyridyl vs. benzoxazolyl protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C12H9N2O2) .
- HPLC-PDA : Assess purity (>95%) using ammonium acetate buffer (pH 6.5) and C18 columns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions vs. DMF .
- Temperature Gradients : Lower temperatures (e.g., 60°C) minimize decomposition of sensitive intermediates .
- Catalyst Alternatives : Use of air-stable Pd catalysts (e.g., Pd(OAc)2 with ligands) improves reproducibility .
Q. What strategies resolve contradictions in spectral data during structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridyl vs. benzoxazolyl protons) .
- X-ray Crystallography : Definitive proof of regiochemistry for disputed structures .
- Isotopic Labeling : Traces unexpected substituent migration (e.g., <sup>18</sup>O labeling for hydroxyl group tracking) .
Q. How does the compound’s solubility profile impact pharmacological assay design?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- pH Adjustment : Buffer solutions (pH 6.5–7.4) mimic physiological conditions and enhance stability .
- Data Table :
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | >50 | >90% |
| PBS | 2–5 | 80–85% |
Data Interpretation & Mechanistic Studies
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screens against kinase or GPCR targets using crystal structures (PDB IDs: e.g., 6JF) .
- MD Simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories .
- QSAR Models : Correlates substituent effects (e.g., pyridyl vs. phenyl) with activity .
Q. How do structural modifications (e.g., pyridyl substitution) alter the compound’s reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Pyridyl rings increase electrophilicity at the benzoxazole moiety, enhancing nucleophilic attack .
- Steric Effects : Bulkier substituents (e.g., 4-ethylpiperazinyl) reduce rotational freedom, affecting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
